Glutathione Disulfide-13C4,15N2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H32N6O12S2 |

|---|---|

分子量 |

618.6 g/mol |

IUPAC 名称 |

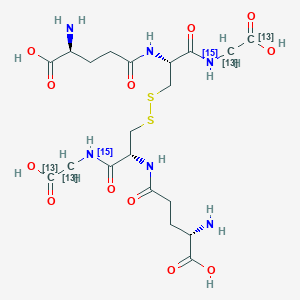

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |

InChI 键 |

YPZRWBKMTBYPTK-IXOPVCMUSA-N |

手性 SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |

规范 SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Glutathione Disulfide-13C4,15N2 for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Disulfide-13C4,15N2 is a stable isotope-labeled form of Glutathione Disulfide (GSSG), the oxidized form of the ubiquitous antioxidant, glutathione (GSH). This isotopically labeled internal standard is an indispensable tool in biomedical research and drug development, particularly for the accurate quantification of GSSG in biological matrices using mass spectrometry. Its use is critical for assessing oxidative stress, a key factor in the pathophysiology of numerous diseases and a common mechanism of drug-induced toxicity. This guide provides a comprehensive overview of this compound, including its properties, applications, and detailed experimental protocols.

Core Concepts and Chemical Properties

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it exists in both a reduced (GSH) and an oxidized disulfide (GSSG) form. The ratio of GSH to GSSG is a primary indicator of the cellular redox state. Under conditions of oxidative stress, GSH is consumed to neutralize reactive oxygen species (ROS), leading to an increase in the concentration of GSSG.

This compound is structurally identical to endogenous GSSG, with the exception of the incorporation of four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes. This mass difference allows for its differentiation from the endogenous GSSG by a mass spectrometer, while its identical chemical and physical properties ensure that it behaves in the same manner during sample preparation and analysis.

| Property | Value |

| Molecular Formula | C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂ |

| Molecular Weight | ~618.59 g/mol |

| CAS Number (Labeled) | 1416898-83-3 |

| Appearance | White to off-white solid |

| Primary Application | Internal standard for mass spectrometry |

Experimental Protocols: Quantification of GSSG using LC-MS/MS

The accurate measurement of GSSG is challenging due to the high abundance of GSH, which can artificially oxidize to GSSG during sample preparation. The use of this compound as an internal standard, coupled with appropriate sample handling, is essential for reliable quantification.

Sample Preparation

-

Cell or Tissue Lysis: Homogenize cells or tissues in a buffer containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to prevent the auto-oxidation of GSH. A typical buffer would be a phosphate-buffered saline (PBS) solution containing 5-10 mM NEM.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to sample).

-

Internal Standard Spiking: Add a known concentration of this compound to the sample.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed to separate GSSG from other matrix components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Endogenous GSSG: m/z 613.2 → 355.2

-

This compound: m/z 619.2 → 361.2

-

-

Data Analysis and Quantification

The concentration of endogenous GSSG is determined by comparing the peak area ratio of the endogenous GSSG to the this compound internal standard against a calibration curve.

Quantitative Data from Validated Methods

The following table summarizes typical performance characteristics of LC-MS/MS methods for GSSG quantification using a labeled internal standard.

| Parameter | Typical Value | Reference |

| Lower Limit of Detection (LLOD) | 0.1 µM | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 µM - 1.5 µM | [1] |

| Linearity (R²) | > 0.99 | [2] |

| Intra-assay Precision (CV%) | 3.1 - 4.3% | [1] |

| Inter-assay Precision (CV%) | 3.1 - 4.3% | [1] |

| Accuracy/Recovery | 95 - 101% | [1] |

Signaling Pathways and Experimental Workflows

The measurement of the GSH/GSSG ratio is crucial for understanding cellular signaling in response to oxidative stress.

De Novo Glutathione Synthesis Workflow

The synthesis of glutathione is a two-step enzymatic process that is essential for maintaining the cellular glutathione pool.

Caption: De Novo synthesis of reduced glutathione (GSH).

Glutathione Redox Cycling and Oxidative Stress

Under oxidative stress, GSH is oxidized to GSSG. The regeneration of GSH is catalyzed by glutathione reductase.

Caption: The glutathione redox cycle under oxidative stress.

Nrf2 Signaling Pathway in Response to Oxidative Stress

An increased GSSG/GSH ratio is a key signal that activates the Nrf2 transcription factor, leading to the expression of antioxidant genes.

Caption: Activation of the Nrf2 signaling pathway.

Applications in Drug Development

The quantification of GSSG using this compound is a critical tool in drug development for several reasons:

-

Assessing Drug-Induced Oxidative Stress: Many drug candidates can induce oxidative stress as a mechanism of toxicity. Measuring the GSSG/GSH ratio in preclinical models can help identify and de-risk compounds with this liability early in development.[3]

-

Biomarker of Hepatotoxicity: An elevated GSSG/GSH ratio is a sensitive biomarker of drug-induced liver injury (DILI).[4]

-

Evaluating Antioxidant Therapies: For the development of drugs aimed at mitigating oxidative stress, accurate measurement of GSSG is essential to demonstrate the pharmacodynamic effect and efficacy of the therapeutic agent.

This compound is a vital tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of GSSG, a critical biomarker of oxidative stress. The methodologies and applications outlined in this guide provide a framework for the robust assessment of cellular redox status, contributing to a deeper understanding of disease mechanisms and facilitating the development of safer and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Glutathione reduced-13C2,15N | 815610-65-2 | Benchchem [benchchem.com]

Glutathione Disulfide-13C4,15N2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological relevance of Glutathione Disulfide-13C4,15N2. This isotopically labeled internal standard is an indispensable tool for the accurate quantification of glutathione disulfide (GSSG) in complex biological matrices, enabling precise investigations into cellular redox status and its implications in health and disease.

Core Chemical Properties

This compound is a stable, isotopically labeled version of the endogenous oxidized glutathione. The incorporation of four 13C and two 15N atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled GSSG in mass spectrometry-based analyses, without altering its chemical behavior.

| Property | Value | References |

| Molecular Formula | C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂ | [1][2] |

| Molecular Weight | ~618.59 g/mol | [1][2] |

| CAS Number (Unlabeled) | 27025-41-8 | [1] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 155-160°C | [3] |

| Solubility | Slightly soluble in chloroform, very slightly soluble in methanol (when heated), and slightly soluble in water. | [3] |

| Storage Conditions | -20°C in a freezer under an inert atmosphere. The compound is hygroscopic. | [3] |

| Purity | Typically ≥98% | |

| Isotopic Enrichment | Minimum 99% for ¹³C and 98% for ¹⁵N. | [5] |

Experimental Protocols: Quantification of GSSG using Isotope Dilution LC-MS/MS

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate GSSG quantification. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response.

Sample Preparation and Derivatization

To prevent the artificial oxidation of reduced glutathione (GSH) to GSSG during sample processing, a critical step is the immediate alkylation of free thiol groups using N-ethylmaleimide (NEM).[6]

Materials:

-

Phosphate-buffered saline (PBS)

-

N-ethylmaleimide (NEM)

-

Methanol (ice-cold, 80%)

-

This compound (internal standard stock solution)

-

Ultrapure water

Procedure:

-

Cell Harvesting and NEM Derivatization: For cultured cells, remove the culture medium and wash the cells twice with PBS containing 1 mM NEM.[7] This step ensures the immediate quenching of free thiols.

-

Metabolite Extraction: Add ice-cold 80% methanol to the cells and scrape them. This precipitates proteins while extracting small molecule metabolites.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard to the methanol extract.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the derivatized GSH (GS-NEM) and GSSG for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Column: A reversed-phase column suitable for polar analytes, such as a C18 or a specialized column for metabolomics.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high aqueous to high organic mobile phase to elute the analytes.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Parameters (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Unlabeled GSSG: Monitor the transition from the precursor ion (M+H)+ to a specific product ion.

-

This compound: Monitor the transition from its heavier precursor ion to its corresponding product ion. The specific m/z values will depend on the instrument and can be optimized. For example, a possible transition for the labeled standard is m/z 619 > 361.[6]

-

-

Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled GSSG and a fixed concentration of the this compound internal standard.

-

Peak Area Ratios: For each standard and sample, calculate the ratio of the peak area of unlabeled GSSG to the peak area of the internal standard.

-

Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Use the linear regression equation of this curve to determine the concentration of GSSG in the unknown samples based on their measured peak area ratios.

Visualization of Key Pathways and Workflows

Glutathione Redox Cycling and Oxidative Stress

The balance between the reduced (GSH) and oxidized (GSSG) forms of glutathione is a critical indicator of cellular redox homeostasis. Under conditions of oxidative stress, reactive oxygen species (ROS) are generated, leading to the oxidation of GSH to GSSG. The enzyme glutathione reductase, utilizing NADPH, is responsible for regenerating GSH from GSSG. An elevated GSSG/GSH ratio is a hallmark of oxidative stress.

References

- 1. Quantitation of glutathione and its oxidation products in erythrocytes by multiple-label stable-isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Determination of cellular redox status by stable isotope dilution liquid chromatography/mass spectrometry analysis of glutathione and glutathione disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Missing links in understanding redox signaling via thiol/disulfide modulation: how is glutathione oxidized in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Labeled GSSG in Modern Metabolomics Research: A Technical Guide

Introduction

In the landscape of cellular biology and drug development, understanding the intricate balance of metabolic pathways is paramount. One of the most critical indicators of cellular health and oxidative stress is the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG).[1] Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a primary endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS).[1] An imbalance in the GSH/GSSG ratio is implicated in a host of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1]

Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a cell. However, the accurate measurement of glutathione species presents significant analytical challenges, primarily due to the rapid auto-oxidation of GSH to GSSG during sample preparation.[2][3] The introduction of stable isotope-labeled GSSG, such as 13C- and/or 15N-labeled GSSG, has revolutionized the field.[4] These labeled compounds serve two principal functions: as indispensable internal standards for precise quantification and as powerful tracers for metabolic flux analysis, enabling researchers to unravel the dynamic nature of cellular redox homeostasis.[4][5] This guide provides an in-depth technical overview of the applications, experimental protocols, and data interpretation involving labeled GSSG in metabolomics research.

Core Applications of Labeled GSSG

Gold Standard for Accurate Quantification

The most fundamental application of labeled GSSG is its use as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6] Because stable isotope-labeled GSSG is chemically identical to its endogenous counterpart, it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer. By adding a known amount of labeled GSSG to a sample at the earliest stage of preparation, it is possible to correct for variability introduced during sample extraction, processing, and instrument analysis. This isotope dilution approach is the gold standard for achieving the high accuracy and precision required for clinical and research applications.[7]

Metabolic Flux Analysis (MFA)

Stable isotope tracers are invaluable tools for investigating the dynamic changes in metabolic pathways.[5] By introducing precursors labeled with stable isotopes (e.g., 13C-glucose or 15N-glutamine) into a biological system, researchers can track the incorporation of these labels into downstream metabolites, including GSH and GSSG.[5][8][9] This tracer-based metabolomics strategy allows for the elucidation of de novo glutathione synthesis pathways and the quantification of metabolic fluxes in response to stimuli like oxidative stress or drug treatment.[8][10] For instance, studies have used D-13C6-glucose and L-15N2-glutamine to reconstruct glutathione metabolism, confirming that the synthesis of GSH in neurons requires both glucose and glutamine to provide the necessary amino acid precursors.[9] Tracking the flow of labeled atoms provides a dynamic view of how cells regulate their antioxidant defenses, offering deeper insights than static concentration measurements alone.[11]

Redox Proteomics and Trapping Reactive Metabolites

Beyond the metabolome, labeled glutathione is also used in redox proteomics to study S-glutathionylation, a critical post-translational modification where GSH forms a mixed disulfide with a cysteine residue on a protein.[12] This modification can alter protein function and is a key mechanism in redox signaling. In vivo metabolic labeling with biotinylated or isotopically labeled glutathione derivatives can help identify proteins susceptible to this modification.[13] Furthermore, labeled GSH is used in "trapping" experiments to detect and identify reactive, often toxic, drug metabolites.[14] These reactive species can covalently bind to GSH, and the resulting conjugates can be detected by LC-MS/MS, with the isotopic label confirming their origin.[14]

Quantitative Data Summary

The accurate quantification of GSSG is critical for assessing oxidative stress. The tables below summarize the performance of various validated LC-MS/MS methods utilizing labeled internal standards.

Table 1: Performance Characteristics of LC-MS/MS Methods for GSSG Quantification

| Method Reference | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Biological Matrix |

| Herzog et al. (2013) (adapted)[7] | 0.1 µM | >0.99 | 3.1 - 4.3% | 3.1 - 4.3% | Whole Blood |

| Flagg et al. (2020)[15] | 3.65 nM | >0.99 | 1.9% | 2.8% | Human Plasma |

| Ter Veen et al. (2019)[16] | 0.5 ng/mL (GSH), 1.0 ng/mL (GSSG) | >0.99 | 2.1-10.3% (GSH), 1.6-4.9% (GSSG) | 4.8-12.2% (GSH), 3.0-10.4% (GSSG) | Cell Culture |

| Zhang et al. (2017)[2] | 0.01 µM | 0.9994 | 3.11% | 3.66% | Cultured Cells |

| Sun et al. (2021) (adapted)[6] | 0.4 µmol/L | >0.99 | <11.4% | <11.4% | Brain Tissue |

Table 2: Reported GSH/GSSG Ratios in Different Biological Systems

| Biological System | Condition | GSH/GSSG Ratio | Reference |

| Healthy Cells (Typical) | Normal | >100:1 | [1] |

| Human Whole Blood | Control | 880 ± 370 | [7] |

| Mid-brain Neurons | Rotenone-induced Stress | Significantly decreased (<10) | [10] |

| Infant Rat Hippocampus | 1 hr post-learning | Significantly increased | [17] |

Experimental Protocols

The following sections detail generalized protocols for the analysis of GSSG using a labeled internal standard.

Protocol 1: Sample Preparation and Extraction

This protocol is critical for preventing the artificial oxidation of GSH and ensuring accurate measurement of the in vivo GSH/GSSG ratio.

-

Preparation : Prepare all solutions and label tubes in advance. Keep reagents and samples on ice or at 4°C throughout the procedure to minimize enzymatic activity and auto-oxidation.[18]

-

Thiol Alkylation (The Critical Step) : To prevent the oxidation of GSH, samples must be immediately treated with a thiol-alkylating agent. N-ethylmaleimide (NEM) is commonly used.[2][6][16]

-

Protein Precipitation & Lysis : After alkylation, precipitate proteins and lyse the cells to release metabolites. This is typically achieved by adding an ice-cold acid.

-

Addition of Internal Standard : Add a known concentration of the stable isotope-labeled GSSG (e.g., GSSG-13C4,15N2) to the lysate.[6]

-

Centrifugation : Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[2][15]

-

Supernatant Collection : Carefully transfer the supernatant, which contains the metabolites, to a new, clean tube. This extract is now ready for LC-MS/MS analysis or can be stored at -80°C.[15]

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis for quantifying GSSG.

-

Chromatographic Separation :

-

Instrument : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[15][16]

-

Column : A column capable of retaining polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a Hypercarb column, is often preferred for glutathione analysis.[7][8]

-

Mobile Phase : A gradient elution using water and acetonitrile, both typically containing a small amount of an acid modifier like formic acid to improve peak shape and ionization.

-

Injection Volume : 5-10 µL of the prepared sample extract.

-

-

Mass Spectrometry Detection :

-

Instrument : A triple quadrupole mass spectrometer is ideal for targeted quantification due to its high sensitivity and selectivity.[6][16]

-

Ionization Mode : Electrospray ionization in positive mode (ESI+) is commonly used for GSSG.[6]

-

Detection Method : Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion of GSSG or its labeled counterpart) and then fragmenting it to produce a specific product ion. The instrument monitors this specific precursor-to-product ion transition, which provides high specificity.

-

MRM Transitions : Specific mass transitions for both endogenous GSSG and the labeled GSSG internal standard must be determined and programmed into the instrument method. For example:

-

Endogenous GSSG: m/z 613 → [fragment ion]

-

Labeled GSSG (e.g., 13C4,15N2): m/z 619 → [corresponding fragment ion]

-

-

-

Data Acquisition : The instrument records the intensity of the specific MRM transitions over the course of the chromatographic run, generating peaks for both endogenous and labeled GSSG.

Mandatory Visualizations

Caption: Glutathione metabolism and redox cycle.

Caption: Workflow for GSSG quantification.

Caption: Logic of quantification using a labeled internal standard.

Conclusion

The use of stable isotope-labeled glutathione disulfide has become an indispensable tool in the field of metabolomics. It provides the analytical robustness required for accurate and reproducible quantification of a key marker of oxidative stress, overcoming the inherent challenges of sample instability. Furthermore, as a metabolic tracer, labeled GSSG and its precursors enable the dynamic investigation of redox homeostasis, offering profound insights into the cellular responses to physiological and pathological stimuli. For researchers, scientists, and drug development professionals, leveraging labeled GSSG is no longer just an option but a necessity for conducting high-impact research into the metabolic underpinnings of health and disease.

References

- 1. GSH and GSSG Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Untargeted metabolomics links glutathione to bacterial cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative Proteomic Characterization of Redox-dependent Post-translational Modifications on Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Metabolomic profiling reveals a differential role for hippocampal glutathione reductase in infantile memory formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mcgill.ca [mcgill.ca]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

understanding isotopic labeling of glutathione for redox studies

An In-depth Technical Guide to Isotopic Labeling of Glutathione for Redox Studies

Introduction: Glutathione and the Redox Landscape

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 10 mM.[1] It is a cornerstone of cellular defense against oxidative stress, a key modulator of redox signaling, and plays a vital role in the detoxification of xenobiotics.[1][2] The cellular redox environment is largely dictated by the balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). The ratio of GSH to GSSG is a critical indicator of oxidative stress; under normal physiological conditions, GSH is the predominant form, accounting for over 98% of the total glutathione pool.[1][3]

Studying the dynamics of glutathione metabolism—its synthesis, turnover, and consumption—is crucial for understanding its role in health and disease. Isotopic labeling, coupled with mass spectrometry, provides a powerful platform to trace the fate of glutathione and quantify its various pools within the cell. This technical guide details the principles, methodologies, and applications of using stable isotopes to investigate glutathione-mediated redox biology, providing researchers, scientists, and drug development professionals with a comprehensive resource for designing and executing these complex experiments.

Principles of Isotopic Labeling for Glutathione Analysis

Isotopic labeling for metabolomics involves introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules of interest. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their increased mass, which can be precisely measured by mass spectrometry (MS).[4] This strategy allows for the accurate tracing and quantification of metabolic pathways.

Metabolic Labeling

In this approach, cells are cultured in a medium where one or more essential precursor nutrients are replaced with their isotopically labeled forms.[4][5] For glutathione synthesis, common labeled precursors include:

-

¹³C-Glucose: Carbon atoms from glucose can be incorporated into the glutamate and glycine backbones of glutathione through central carbon metabolism.[6][7]

-

¹⁵N-Glutamine: The nitrogen atoms from glutamine are incorporated into the glutamate residue of glutathione.[6][7]

-

²H-Glycine or ¹³C-Glycine: These directly label the glycine residue of glutathione.[8][9]

By tracking the rate of incorporation of these heavy isotopes into the glutathione pool over time, one can determine the fractional synthesis rate (FSR) and turnover of GSH.[4][8]

Isotopic Derivatization

A major challenge in quantifying GSH and GSSG is the rapid auto-oxidation of GSH to GSSG during sample preparation.[10][11] To prevent this and to accurately capture the in-vivo redox state, thiol-reactive reagents are used to cap the free sulfhydryl group of GSH immediately upon cell lysis. Using isotopically distinct versions of these reagents allows for differential labeling and precise quantification. A common strategy involves a two-step alkylation process using N-ethylmaleimide (NEM) isotopologues (e.g., light NEM and heavy d₅-NEM) for subsequent analysis by LC-MS/MS.[12]

Methodologies and Experimental Protocols

General Experimental Workflow

The workflow for a typical isotopic labeling experiment for glutathione analysis involves several key stages, from cell culture to data analysis.

Protocol 1: Metabolic Labeling and Analysis of GSH/GSSG

This protocol is adapted from methodologies for quantitative stable isotope-labeled metabolite tracing in cultured cells.[13][14]

1. Cell Culture and Labeling: a. Culture cells to the desired confluency under standard conditions. b. To begin labeling, replace the standard medium with an identical medium containing the stable isotope tracer (e.g., D-¹³C₆-glucose or L-¹⁵N₂-glutamine).[6] c. Maintain metabolic steady state by ensuring the tracer medium is otherwise identical to the standard medium.[4] d. Harvest cells at various time points to measure the dynamic incorporation of the label. For steady-state labeling, the duration depends on the pathway; the TCA cycle and connected pathways typically reach isotopic steady state in about 2 hours.[4]

2. Metabolite Extraction: a. Aspirate the labeling medium and wash cells rapidly with ice-cold phosphate-buffered saline (PBS). b. Immediately quench metabolism by adding a pre-chilled (-80°C) extraction solvent, such as 80:20 methanol/water. c. Crucially, to prevent GSH auto-oxidation, the extraction solvent should be supplemented with a thiol-alkylating agent like N-ethylmaleimide (NEM).[10] d. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. e. Vortex thoroughly and centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. f. Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separating polar metabolites like glutathione.[6][7] b. Quantification: Perform quantification using multiple reaction monitoring (MRM) mode. The transitions for non-derivatized GSH and GSSG are typically:

- GSH: 308 m/z → 179 m/z[15]

- GSSG: 613 m/z → 355 m/z[15] c. Isotopologue Analysis: Scan for the labeled (heavy) isotopologues of GSH and GSSG by adding the mass shift of the incorporated isotopes to the precursor and fragment m/z values. d. Data is processed to determine the peak areas for each isotopologue (M+0, M+1, M+2, etc.). This mass isotopologue distribution (MID) reveals the extent of labeling.[6]

Protocol 2: Quantifying Protein S-Glutathionylation (SSG)

This protocol outlines a mass spectrometry-based method for the site-specific identification and quantification of S-glutathionylated proteins.[16]

1. Sample Preparation: a. Treat cells with an oxidative stimulus (e.g., H₂O₂ or diamide) to induce protein S-glutathionylation.[16] b. Lyse the cells in a buffer containing a high concentration of a thiol-blocking agent (e.g., 100 mM NEM) to alkylate all free cysteine thiols, preserving the S-glutathionylated sites. c. Remove excess NEM via protein precipitation (e.g., with acetone) or buffer exchange.

2. Selective Reduction and Enrichment: a. Resuspend the protein pellet in a buffer containing a reducing agent that selectively reduces the disulfide bond of S-glutathionylation without disrupting structural disulfides. Glutaredoxin (Grx) is often used for this purpose. b. The newly exposed cysteine thiols (which were previously glutathionylated) are then captured on a thiol-affinity resin.[16]

3. On-Resin Digestion and Labeling: a. While the proteins are bound to the resin, perform tryptic digestion to generate peptides. b. Non-cysteine-containing peptides are washed away. c. The cysteine-containing peptides (representing the original sites of S-glutathionylation) are then eluted from the resin. d. For relative quantification between different conditions (e.g., control vs. treated), isobaric tags (like iTRAQ) can be used to label the peptides from each sample before they are combined for MS analysis.[16]

4. LC-MS/MS Analysis: a. Analyze the labeled peptides by LC-MS/MS. b. Identify the specific cysteine-containing peptides based on their MS/MS fragmentation spectra. c. The relative abundance of the reporter ions from the isobaric tags provides the quantitative information on how the level of S-glutathionylation at a specific site changes between conditions.[16]

Signaling Pathways and Redox Cycles

Glutathione Synthesis Pathway

Glutathione synthesis is a two-step, ATP-dependent process occurring in the cytosol.[1][2] The rate-limiting first step is catalyzed by glutamate-cysteine ligase (GCL), and the second step is catalyzed by glutathione synthetase (GS).[1]

Glutathione Redox Cycle

The primary antioxidant function of GSH is mediated by the glutathione redox cycle. Glutathione peroxidase (GPx) uses GSH as a reducing agent to neutralize reactive oxygen species like hydrogen peroxide (H₂O₂), producing GSSG in the process. Glutathione reductase (GR) then recycles GSSG back to GSH using NADPH as an electron donor.

Quantitative Data Presentation

The following tables summarize quantitative parameters related to glutathione analysis obtained through mass spectrometry methods.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Glutathione (GSH) | Glutathione Disulfide (GSSG) | Reference(s) |

| Precursor Ion (m/z) | 308.1 | 613.2 | [17] |

| Product Ion(s) (m/z) | 76.2, 84.2, 161.9 | 230.5, 234.6, 354.8 | [17] |

| Linear Range (Cell Lysate) | 5 - 400 nmol/mL | 0.5 - 40 nmol/mL | [11][18] |

| Linear Range (Whole Blood) | 0.01 - 50 µM | 0.01 - 50 µM | [17] |

| Limit of Quantification (LOQ) | 0.1 mg/L | 0.2 mg/L | [15] |

Table 2: Glutathione Synthesis and Turnover Rates

| Parameter | Value | Biological System | Reference(s) |

| Fractional Synthesis Rate (FSR) | ~300% per day | Human Adult Blood | [8] |

| Fractional Synthesis Rate (FSR) | 200 - 660% per day | Human Umbilical Cord Blood | [8] |

| Turnover Time | 4 - 6 days | Human Erythrocytes | [19] |

| Cytosolic Half-life | 2 - 3 hours | Rat Liver | [1] |

Conclusion

Isotopic labeling combined with mass spectrometry offers an unparalleled view into the complex dynamics of glutathione metabolism. These techniques enable the precise quantification of glutathione synthesis, turnover, and its role in redox signaling through protein S-glutathionylation. By providing detailed protocols and foundational knowledge, this guide serves as a resource for researchers aiming to unravel the intricate functions of glutathione in cellular physiology and disease, ultimately aiding in the development of novel therapeutic strategies targeting redox imbalances.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of cellular redox status by stable isotope dilution liquid chromatography/mass spectrometry analysis of glutathione and glutathione disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione | Springer Nature Experiments [experiments.springernature.com]

- 15. ira.agroscope.ch [ira.agroscope.ch]

- 16. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of cellular redox status by stable isotope dilution liquid chromatography/mass spectrometry analysis of glutathione and glutathione disulfide. | Semantic Scholar [semanticscholar.org]

- 19. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Glutathione Disulfide-¹³C₄,¹⁵N₂: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based studies. Glutathione Disulfide-¹³C₄,¹⁵N₂ (GSSG-¹³C₄,¹⁵N₂) serves as a vital internal standard for the precise measurement of glutathione disulfide, a key biomarker of oxidative stress. This technical guide provides an in-depth overview of commercial suppliers, experimental protocols, and relevant biological pathways involving this essential labeled compound.

Commercial Availability of Glutathione Disulfide-¹³C₄,¹⁵N₂

A variety of vendors supply GSSG-¹³C₄,¹⁵N₂ for research purposes. The available products differ in specifications such as purity, isotopic enrichment, and formulation. Below is a comparative table summarizing the offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Santa Cruz Biotechnology | Glutathione Disulfide-¹³C₄,¹⁵N₂ | sc-280746 | C₁₆(¹³C)₄H₃₂N₄(¹⁵N)₂O₁₂S₂ | 618.59 | Not specified | Not specified |

| Shimadzu | [¹³C₄,¹⁵N₂]-Gly-glutathione disulfide | C1506 | C₂₀H₃₂N₆O₁₂S₂ | 618.59 | ≥ 98.00% | 99% ¹³C, 98% ¹⁵N |

| VIVAN Life Sciences | Glutathione Disulfide-¹³C₄,¹⁵N₂ | VLCS-00743 | C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂ | 618.59 | Not specified | Not specified |

| Axios Research | Glutathione Disulfide-¹³C₄-¹⁵N₂ | AR-G01511 | C₂₀H₃₂N₆O₁₂S₂ | 618.58 | Not specified | Not specified |

| Sinco Pharmachem Inc. | Glutathione Disulfide-¹³C₄-¹⁵N₂ | G26137 | C₂₀H₃₂N₆O₁₂S₂ | 618.58 | Not specified | Not specified |

| Clinivex | Glutathione Disulfide-¹³C₄,¹⁵N₂ Ammonium Salt | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols: Quantification of Glutathione Disulfide in Biological Samples using LC-MS/MS

The following protocol outlines a typical workflow for the quantification of GSSG in biological samples, such as whole blood, tissue homogenates, or cell lysates, using GSSG-¹³C₄,¹⁵N₂ as an internal standard. This method is designed to ensure the stability of the analytes and provide accurate, reproducible results.

I. Sample Preparation

Proper sample handling is critical to prevent the auto-oxidation of reduced glutathione (GSH) to GSSG, which can lead to inaccurate measurements of the endogenous GSSG levels.[1]

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). For tissue samples, flash-freeze them in liquid nitrogen immediately after collection to halt metabolic activity.

-

Deproteinization and Thiol Alkylation:

-

To prevent the oxidation of GSH, it is essential to add a thiol-alkylating agent, such as N-ethylmaleimide (NEM), immediately after sample collection.[2]

-

For whole blood, add 1 volume of blood to an equal volume of an ice-cold solution of 5% 5-sulfosalicylic acid (SSA) containing 10 mM NEM.[3][4]

-

For tissues, homogenize the frozen tissue (approximately 10-25 mg) in a methanol-based buffer containing 50 mM NEM.[1][5]

-

Incubate the mixture for 10 minutes at 4°C to allow for complete protein precipitation and alkylation of free thiols.[3]

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Supernatant Collection: Carefully collect the supernatant, which contains the GSSG and the NEM-derivatized GSH.

-

Internal Standard Spiking: Add a known concentration of GSSG-¹³C₄,¹⁵N₂ to the supernatant.

-

Sample Storage: The processed samples can be stored at -80°C for long-term stability.[4]

II. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a column suitable for the separation of polar compounds, such as a Hypercarb column or a C18 column.[6]

-

Mobile Phase: A common mobile phase composition is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject 5-10 µL of the prepared sample.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use positive ion electrospray ionization (ESI+).[6]

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

GSSG (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

GSSG-¹³C₄,¹⁵N₂ (labeled internal standard): Monitor the transition from the isotopically labeled precursor ion to its corresponding product ion. The specific m/z values will depend on the instrument and experimental conditions.

-

-

III. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for both the endogenous GSSG and the GSSG-¹³C₄,¹⁵N₂ internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the endogenous GSSG to the peak area of the internal standard.

-

Standard Curve: Prepare a standard curve using known concentrations of unlabeled GSSG spiked with the same constant concentration of the internal standard as the samples. Plot the peak area ratio against the concentration of the unlabeled GSSG standards.

-

Quantification: Determine the concentration of GSSG in the biological samples by interpolating their peak area ratios on the standard curve.

Visualizing Key Processes

To better understand the experimental and biological context of GSSG-¹³C₄,¹⁵N₂, the following diagrams illustrate a typical experimental workflow and the central role of glutathione reductase in cellular redox homeostasis.

Caption: Experimental workflow for GSSG quantification.

Caption: Glutathione reductase signaling pathway.

The Glutathione Redox Cycle and Its Significance

Glutathione exists in two primary forms within the cell: the reduced form (GSH) and the oxidized form, glutathione disulfide (GSSG). The ratio of GSH to GSSG is a critical indicator of the cellular redox state.[7] Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize GSH to GSSG, leading to a decrease in the GSH/GSSG ratio.

The enzyme glutathione reductase (GR) plays a crucial role in maintaining a high intracellular GSH/GSSG ratio by catalyzing the reduction of GSSG back to GSH. This reaction utilizes NADPH as a reducing equivalent, converting it to NADP⁺.[7] A sufficient pool of reduced glutathione is essential for a variety of cellular functions, including antioxidant defense, detoxification of xenobiotics, and the regulation of signaling pathways.[8][9] Dysregulation of the glutathione redox state is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

The use of GSSG-¹³C₄,¹⁵N₂ as an internal standard allows for the accurate and precise measurement of GSSG levels, providing researchers with a reliable tool to investigate the role of oxidative stress in health and disease. This, in turn, can aid in the development of novel therapeutic strategies targeting the glutathione system.

References

- 1. benchchem.com [benchchem.com]

- 2. Addressing Glutathione Redox Status in Clinical Samples by Two-Step Alkylation with N-ethylmaleimide Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new LC–MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood [agris.fao.org]

- 7. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

Quantitative Analysis of Oxidized Glutathione (GSSG) using Stable Isotope-Labeled ¹³C₄,¹⁵N₂-GSSG for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹³C₄,¹⁵N₂-labeled glutathione disulfide (GSSG) as an internal standard for accurate quantification of its unlabeled counterpart in biological matrices by mass spectrometry. The precise determination of GSSG levels is critical for assessing oxidative stress, a key factor in numerous physiological and pathological processes.

Core Concepts: Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is a gold-standard analytical technique for the quantification of endogenous molecules. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample at an early stage of sample preparation. This labeled compound, or internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes.

The internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, precise and accurate quantification can be achieved, as the internal standard effectively corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

Molecular Weights of GSSG and its ¹³C₄,¹⁵N₂-Isotopologue

The accurate calculation of concentrations in mass spectrometry-based assays is fundamentally dependent on the precise molecular weights of the analyte and the internal standard. The table below summarizes the molecular formulas and weights for both unlabeled GSSG and its stable isotope-labeled form, ¹³C₄,¹⁵N₂-GSSG.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Molecular Weight (Da) |

| Glutathione Disulfide (GSSG) | C₂₀H₃₂N₆O₁₂S₂ | 612.63[1][2][3][4][5] | 612.15196[3][4] |

| ¹³C₄,¹⁵N₂-Glutathione Disulfide | C₁₆¹³C₄H₃₂N₄¹⁵N₂O₁₂S₂ | 618.59[6][7][8] | 618.591804[6] |

Experimental Protocol: Quantification of GSSG in Biological Samples by LC-MS/MS

The following protocol outlines a typical workflow for the quantification of GSSG in cultured cells, utilizing ¹³C₄,¹⁵N₂-GSSG as an internal standard.

1. Sample Preparation and Derivatization:

To prevent the artificial oxidation of reduced glutathione (GSH) to GSSG during sample preparation, it is crucial to block the free thiol groups of GSH.[9][10] N-ethylmaleimide (NEM) is a commonly used alkylating agent for this purpose.[9][10]

-

Cell Harvesting and Lysis: Cells are harvested and washed with a phosphate-buffered saline (PBS) solution containing NEM. This ensures the immediate derivatization of intracellular GSH.

-

Metabolite Extraction: Metabolites, including GSSG and the NEM-derivatized GSH (GS-NEM), are extracted using a cold solvent, typically 80% methanol.

-

Internal Standard Spiking: A known concentration of ¹³C₄,¹⁵N₂-GSSG is added to the cell lysate.

-

Protein Precipitation: Proteins are precipitated by the extraction solvent and removed by centrifugation. The resulting supernatant is collected for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatographic Separation: The extracted metabolites are separated using reverse-phase liquid chromatography. A C18 column is commonly employed with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).

MRM Transitions:

The following table details the precursor and product ion m/z values for the detection of GSSG and its stable isotope-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| GSSG | 613.6 | 231.1[11] |

| ¹³C₄,¹⁵N₂-GSSG | 619.6 | 231.1[11] or 361[10] |

3. Data Analysis:

-

Peak Integration: The peak areas for the MRM transitions of both endogenous GSSG and the ¹³C₄,¹⁵N₂-GSSG internal standard are integrated.

-

Ratio Calculation: The ratio of the peak area of GSSG to the peak area of ¹³C₄,¹⁵N₂-GSSG is calculated.

-

Quantification: The concentration of GSSG in the original sample is determined by comparing this ratio to a standard curve generated by analyzing known concentrations of GSSG with a constant concentration of the internal standard.

Visualizing the Experimental Workflow and a Key Signaling Pathway

Experimental Workflow for GSSG Quantification

The following diagram illustrates the key steps in the experimental workflow for quantifying GSSG using an internal standard.

The Glutathione Redox Cycle

GSSG is a central molecule in the cellular defense against oxidative stress. It is formed upon the detoxification of reactive oxygen species (ROS) by glutathione peroxidase and is subsequently reduced back to two molecules of GSH by glutathione reductase in an NADPH-dependent manner. This cyclical process is known as the glutathione redox cycle.

References

- 1. Glutathione disulfide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Glutathione Disulfide | C20H32N6O12S2 | CID 65359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Glutathione Disulfide-13C4,15N2 Ammonium Salt | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glutathione Disulfide in Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function of glutathione disulfide (GSSG) in cellular oxidative stress. It delves into the core mechanisms by which GSSG participates in redox signaling, protein function modulation, and the induction of cell death pathways, offering insights for researchers and professionals in drug development.

Introduction: The GSH/GSSG Redox Couple as a Sentinel of Cellular Health

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 10 mM.[1] It exists in two primary forms: the reduced, antioxidant monomer, glutathione (GSH), and the oxidized dimer, glutathione disulfide (GSSG). The ratio of GSH to GSSG is a critical indicator of the cellular redox environment and a key biomarker of oxidative stress.[1][2][3] In healthy, resting cells, the GSH:GSSG ratio is typically high, often exceeding 100:1, signifying a highly reducing intracellular environment.[1][4] However, upon exposure to oxidative stressors, such as reactive oxygen species (ROS), this ratio can dramatically decrease to 10:1 or even 1:1, indicating a shift towards an oxidizing state.[1][5] This shift, driven by the conversion of GSH to GSSG, is not merely a consequence of oxidative damage but a critical signaling event that initiates a cascade of cellular responses.

The Glutathione Redox Cycle: Maintaining a Delicate Balance

The dynamic equilibrium between GSH and GSSG is maintained by the glutathione redox cycle, a fundamental pathway for cellular antioxidant defense.

Under conditions of oxidative stress, the enzyme glutathione peroxidase (GPx) utilizes GSH as a reducing equivalent to detoxify harmful ROS, such as hydrogen peroxide (H₂O₂), converting them to harmless products like water.[6] In this process, two molecules of GSH are oxidized to form one molecule of GSSG.[7] To regenerate the protective pool of GSH, the enzyme glutathione reductase (GR) catalyzes the reduction of GSSG back to GSH, a reaction that requires the reducing power of NADPH.[6][7] This continuous cycle is essential for maintaining a high GSH/GSSG ratio and protecting the cell from oxidative damage.

GSSG as a Critical Signaling Molecule in Oxidative Stress

Beyond its role as an indicator of oxidative stress, an accumulation of GSSG actively participates in cellular signaling cascades, primarily through the post-translational modification of proteins known as S-glutathionylation.

Protein S-Glutathionylation: A Redox-Sensitive Switch

S-glutathionylation is the reversible formation of a mixed disulfide bond between a molecule of glutathione and a reactive cysteine residue on a target protein.[4][5] This modification can alter the protein's structure, activity, and localization, thereby modulating its function.[8] An increase in the intracellular concentration of GSSG can drive S-glutathionylation through thiol-disulfide exchange reactions with protein thiols.[5][9]

This redox-sensitive modification serves as a protective mechanism, shielding critical cysteine residues from irreversible oxidation.[5] However, persistent S-glutathionylation can also lead to cellular dysfunction and the initiation of cell death pathways.[10] The removal of the glutathione adduct, or deglutathionylation, is primarily catalyzed by the glutaredoxin (Grx) system, which restores the protein's original function.[8]

GSSG and the Regulation of Key Signaling Pathways

The accumulation of GSSG and subsequent S-glutathionylation can impact a multitude of signaling pathways, including those involved in antioxidant defense, inflammation, and cell death. For instance, the activity of transcription factors such as NF-κB and AP-1 is known to be redox-regulated, in part through S-glutathionylation.[4]

GSSG in Programmed Cell Death

A significant and sustained increase in intracellular GSSG is a key event in the initiation of programmed cell death, including apoptosis and ferroptosis.

Apoptosis

Elevated GSSG levels can trigger apoptosis through several mechanisms. GSSG can directly activate stress-activated protein kinases such as JNK and p38, which are key regulators of the apoptotic cascade.[11] Furthermore, the S-glutathionylation of critical proteins in the apoptotic pathway, such as caspases, can modulate their activity and contribute to the execution of cell death.[12] The export of GSSG from the cell via multidrug resistance-associated proteins (MRPs) is a protective mechanism to prevent the accumulation of this pro-apoptotic signal.[11][13]

Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The glutathione-dependent enzyme glutathione peroxidase 4 (GPX4) is a crucial inhibitor of ferroptosis, as it detoxifies lipid hydroperoxides.[14][15] A decrease in the GSH/GSSG ratio, leading to reduced GSH availability, impairs the function of GPX4, rendering the cell susceptible to lipid peroxidation and subsequent ferroptotic death.[14][16]

Quantitative Data on GSSG in Oxidative Stress

The following table summarizes key quantitative parameters related to GSSG and the GSH/GSSG ratio under different cellular conditions.

| Parameter | Normal/Resting Conditions | Oxidative Stress Conditions | Reference(s) |

| GSH Concentration | 1-10 mM | Decreased | [1] |

| GSH/GSSG Ratio | >100:1 | 10:1 to 1:1 | [1][5] |

| Cytoplasmic GSH/GSSG Ratio | ~100:1 | Decreased | [8] |

| Mitochondrial GSH/GSSG Ratio | ~10:1 | Decreased | [8] |

| Endoplasmic Reticulum GSH/GSSG Ratio | 3:1 to 1:1 | Variable | [8] |

| MRP1 Affinity for GSSG (Km) | ~100 µM | - | [11] |

| MRP1 Affinity for GSH (Km) | ~5-10 mM | - | [11] |

Experimental Protocols for GSSG Analysis

Accurate measurement of GSSG and the GSH/GSSG ratio is crucial for assessing cellular redox status. High-performance liquid chromatography (HPLC) is a widely used and reliable method.

Principle of HPLC-based GSSG Quantification

This method involves the separation of GSH and GSSG by HPLC followed by their detection, often using electrochemical or fluorescence detectors. A key step is the derivatization of GSH with a thiol-scavenging agent, such as N-ethylmaleimide (NEM) or 2-vinylpyridine (2-VP), to prevent its auto-oxidation during sample preparation.[17]

Detailed Experimental Workflow

Materials:

-

Perchloric acid (PCA) or metaphosphoric acid (MPA)

-

N-ethylmaleimide (NEM) or 2-vinylpyridine (2-VP)

-

HPLC system with a suitable column (e.g., C18) and detector

-

GSSG standard

-

Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent)[18]

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in cold acidic buffer (e.g., 5% PCA) to precipitate proteins and prevent enzymatic degradation.

-

GSH Derivatization: Immediately add a thiol-scavenging agent like NEM to the homogenate to block the free thiol group of GSH and prevent its oxidation to GSSG.

-

Protein Removal: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing GSSG.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separation is typically achieved on a reversed-phase column using an isocratic or gradient elution with a suitable mobile phase.[18]

-

Detection and Quantification: Detect the eluted GSSG using an electrochemical or fluorescence detector. Quantify the GSSG concentration by comparing the peak area to a standard curve prepared with known concentrations of GSSG.

Therapeutic Implications and Future Directions

The central role of GSSG in oxidative stress signaling and cell death pathways makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][19][20] Strategies aimed at modulating intracellular GSSG levels, either by enhancing its reduction back to GSH or by promoting its export from the cell, hold promise for mitigating oxidative damage and preventing disease progression.[20][21]

Future research should focus on developing more specific and potent modulators of the glutathione redox cycle and GSSG-mediated signaling pathways. Furthermore, a deeper understanding of the compartmentalization of GSSG within different organelles and its specific roles in these subcellular locations will be crucial for the development of targeted therapies.[22][23] The continued development of advanced analytical techniques for the precise and real-time measurement of GSSG in living cells will undoubtedly accelerate progress in this exciting field.

References

- 1. Redox status expressed as GSH:GSSG ratio as a marker for oxidative stress in paediatric tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione disulfide - Wikipedia [en.wikipedia.org]

- 3. How Is the Ratio of Reduced to Oxidized Glutathione (GSH/GSSG) a Marker of Cellular Stress? → Learn [pollution.sustainability-directory.com]

- 4. mdpi.com [mdpi.com]

- 5. S-glutathionylation modification of proteins and the association with cellular death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-glutathionylation modification of proteins and the association with cellular death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione Efflux and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multidrug resistance protein 1-mediated export of glutathione and glutathione disulfide from brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 15. The critical role and molecular mechanisms of ferroptosis in antioxidant systems: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. GSH/GSSG Assay | Oxford Biomedical Research [d6.oxfordbiomed.com]

- 18. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic approaches to modulating glutathione levels as a pharmacological strategy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic Approaches to Modulating Glutathione Levels as a Pharmacological Strategy in Alzheimer`s Disease | Bentham Science [eurekaselect.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Metabolite Quantification Using Stable Isotope Dilution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable Isotope Dilution (SID) coupled with mass spectrometry stands as a gold-standard technique for the precise and accurate quantification of metabolites in complex biological samples. Its unparalleled specificity and robustness make it an indispensable tool in academic research and throughout the drug development pipeline. This guide provides a comprehensive overview of the core principles, detailed experimental methodologies, and practical applications of SID for metabolite quantification.

Core Principles of Stable Isotope Dilution

The fundamental principle of Stable Isotope Dilution lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard (IS).[1] This labeled standard is chemically identical to the endogenous (unlabeled) analyte but possesses a greater mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

A precisely known quantity of the isotopic internal standard is introduced into the sample at the very beginning of the sample preparation process.[1] Because the chemical and physical properties of the analyte and the internal standard are nearly identical, they behave in the same manner during all subsequent procedures, including extraction, derivatization, and ionization in the mass spectrometer.[3] Consequently, any loss of the analyte during sample workup is accompanied by a proportional loss of the internal standard.

The quantification is based on the measurement of the peak area ratio of the endogenous analyte to the isotopic internal standard by a mass spectrometer.[1] This ratio is then used to determine the exact concentration of the analyte in the original sample by referencing a calibration curve constructed with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.

The Experimental Workflow: A Step-by-Step Approach

The successful implementation of a stable isotope dilution experiment hinges on a meticulously executed workflow, from sample collection to data analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of two important classes of signaling lipids: ceramides and phosphoinositides.

Quantification of Ceramides by Stable Isotope Dilution LC-MS/MS

Ceramides are a class of bioactive sphingolipids that are key players in cellular signaling pathways related to apoptosis, cell growth, and inflammation.

1. Materials and Reagents:

-

Solvents: LC-MS grade chloroform, methanol, water, acetonitrile, and isopropanol.

-

Reagents: Formic acid and ammonium formate.

-

Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1) and a stable isotope-labeled internal standard such as d7-ceramide (d18:1/16:0).[4]

2. Sample Preparation:

-

Homogenization: For a 100 mg tissue sample, homogenize in 1 mL of cold phosphate-buffered saline (PBS). For cultured cells, a cell pellet can be used.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled ceramide internal standard to the homogenate. The final concentration should fall within the linear range of the calibration curve.

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 40% B to 100% B over several minutes to separate the different ceramide species.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for each ceramide and the internal standard are optimized by direct infusion of the standards.[5]

-

4. Data Analysis and Quantification:

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with increasing concentrations of the unlabeled ceramide standards and a constant concentration of the internal standard.[1] Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibrators and perform a linear regression.[1]

-

Quantification: Use the regression equation from the calibration curve to calculate the concentration of each ceramide species in the unknown samples based on their measured peak area ratios.[1]

Quantification of Phosphoinositides (PIPs) by Stable Isotope Dilution LC-MS/MS

Phosphoinositides are critical signaling lipids involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Their low abundance and rapid turnover make their quantification challenging.

1. Materials and Reagents:

-

Solvents: LC-MS grade chloroform, methanol, acetonitrile, and water.

-

Reagents: Hydrochloric acid (HCl), formic acid, ammonium formate, and trimethylsilyl (TMS) diazomethane for derivatization.

-

Standards: Phosphoinositide standards (e.g., PI(4,5)P₂, PI(3,4,5)P₃) and a non-biological internal standard such as 17:0/20:4 PtdIns(4,5)P₂.

2. Sample Preparation:

-

Lipid Extraction:

-

For adherent cells (e.g., 10^7 cells), aspirate the media and add 1 mL of a cold mixture of chloroform:methanol:HCl (100:200:1, v/v/v).

-

Scrape the cells and transfer the extract to a glass tube.

-

Add the internal standard to the extract.

-

Add 1 mL of chloroform and 0.5 mL of 0.1 M HCl, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Derivatization (Methylation):

-

Dry the lipid extract under nitrogen.

-

Add a solution of 2 M TMS-diazomethane in hexane to methylate the phosphate groups. This step improves chromatographic properties and ionization efficiency.[6]

-

-

Reconstitution: After the reaction, evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C4 reversed-phase column is often used for separating these polar lipids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the phosphoinositides.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss scans can be employed. For MRM, specific precursor-to-product ion transitions for each methylated phosphoinositide and the internal standard are monitored.

-

4. Data Analysis and Quantification:

-

Calibration and Quantification: Similar to the ceramide analysis, a calibration curve is constructed using the peak area ratios of the analytes to the internal standard. The concentrations in the samples are then determined from this curve.

Data Presentation: Summarizing Quantitative Results

Clear and concise presentation of quantitative data is crucial for interpretation and comparison across different experimental conditions. The following tables provide examples of how to structure the results from a stable isotope dilution experiment.

Table 1: Quantification of Ceramide Species in Control vs. Treated Cells

| Ceramide Species | Control (pmol/10^6 cells) | Treated (pmol/10^6 cells) | Fold Change | p-value |

| C16:0-Ceramide | 15.2 ± 1.8 | 28.9 ± 3.1 | 1.90 | <0.01 |

| C18:0-Ceramide | 8.7 ± 0.9 | 16.5 ± 2.0 | 1.90 | <0.01 |

| C18:1-Ceramide | 5.4 ± 0.6 | 9.8 ± 1.1 | 1.81 | <0.05 |

| C24:0-Ceramide | 12.1 ± 1.5 | 20.6 ± 2.5 | 1.70 | <0.05 |

| C24:1-Ceramide | 9.8 ± 1.2 | 15.7 ± 1.9 | 1.60 | <0.05 |

| Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test. |

Table 2: Quantification of Phosphoinositides in Resting vs. Stimulated Platelets

| Phosphoinositide | Resting (pmol/10^8 platelets) | Stimulated (pmol/10^8 platelets) | Fold Change | p-value |

| PtdIns4P | 94.7 ± 11.1 | 150.2 ± 15.6 | 1.59 | <0.01 |

| PtdIns(4,5)P₂ | 59.2 ± 12.4 | 110.5 ± 18.3 | 1.87 | <0.01 |

| PtdIns(3,4)P₂ | 3.1 ± 0.2 | 8.9 ± 1.0 | 2.87 | <0.001 |

| Data are presented as mean ± standard deviation (n=4).[7] Statistical significance was determined using a Student's t-test. |

Visualization of Signaling Pathways

Stable isotope dilution is a powerful tool for dissecting signaling pathways by quantifying the dynamic changes in key signaling molecules. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its activity is tightly linked to the levels of phosphoinositide second messengers.

In this pathway, the activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] The levels of PIP3 are critical for the recruitment and activation of downstream effectors like Akt. Stable isotope dilution can be used to accurately quantify the cellular levels of PIP2 and PIP3, providing a direct measure of PI3K pathway activity.

Conclusion

Stable isotope dilution mass spectrometry is a powerful and versatile technique for the absolute quantification of metabolites. Its high precision, accuracy, and specificity make it an invaluable tool for researchers in both basic science and drug development. By providing detailed experimental protocols and data presentation guidelines, this technical guide aims to equip scientists with the knowledge to effectively implement SID in their research, leading to a deeper understanding of metabolic and signaling pathways in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Research Applications of Labeled Glutathione Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals